molecular formula C37H34N2O2 B12091379 Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- CAS No. 940880-70-6

Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-

Cat. No.: B12091379
CAS No.: 940880-70-6
M. Wt: 538.7 g/mol
InChI Key: WEDVZYDCWKSPHM-UHFFFAOYSA-N
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Description

The compound Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- is a structurally complex oxazole derivative characterized by a chiral spirobiindene core. The (4S,4'S) stereochemistry further influences its three-dimensional conformation, which is critical for interactions with biological targets or materials . This compound’s synthesis likely involves multi-step reactions, including spirocyclic core formation followed by oxazole ring closure, with careful control of stereochemistry .

Properties

CAS No.

940880-70-6

Molecular Formula

C37H34N2O2

Molecular Weight

538.7 g/mol

IUPAC Name

4-benzyl-2-[4'-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2

InChI Key

WEDVZYDCWKSPHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Demethylation and Functionalization of Dimethoxy Precursors

The enantiopure spirobiindene diol is synthesized via demethylation of 4,4'-dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] using boron tribromide (BBr₃) in dichloromethane at 0°C. This reaction proceeds quantitatively to yield 4,4'-dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (, 95% yield). Subsequent functionalization involves:

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in THF, achieving >90% yield of the bis-Boc-protected diol.

  • Pd-Catalyzed Amination : Coupling with benzylamine derivatives using Pd₂(dba)₃ and Xantphos in toluene at 110°C introduces nitrogen functionalities.

Asymmetric Alkylation for Spirocenter Induction

Myers alkylation enables the installation of the (1S)-configured spirocenter. A representative protocol involves:

  • Lithiation : Reaction of 2-bromo-1,3-dimethylbenzene with LDA (-78°C, THF).

  • Alkylation : Addition of (R)-epichlorohydrin, yielding a nonracemic secondary alcohol (72% ee).

  • Cyclization : Acid-mediated intramolecular Friedel-Crafts alkylation (H₂SO₄, AcOH, 19°C) forms the spirobiindene core with 80% diastereomeric excess.

Oxazole Ring Construction

The 4,5-dihydro-4-(phenylmethyl)oxazole moieties are installed via stereocontrolled cyclization and functionalization:

Robinson-Gabriel Cyclization

Substrate Preparation :

  • A hydroxyl-protected aldehyde (e.g., TBS ether) is treated with NH₂OH·HCl and NaOAc in MeOH (75°C, 12 h) to form an oxime (85% yield).

  • Chlorination with N-chlorosuccinimide (NCS) in DME generates a chlorooxime intermediate.

Cyclization :
The oxime undergoes cyclization under Panek and Beresis conditions:

  • Reagents : PPh₃, 2,6-di-tert-butylpyridine, CBr₂Cl₂ (1.5 equiv) in CH₂Cl₂ at 0°C.

  • Elimination : Treatment with Et₃N (2 equiv) induces HBr elimination, yielding 2,4-disubstituted oxazole (89% yield, >98% ee).

Stereoselective Benzylation

The C4-position of the oxazole is functionalized via:

  • Grignard Addition : Reaction of 4,5-dihydrooxazole with benzylmagnesium bromide (2 equiv) in Et₂O (-78°C to RT, 24 h), followed by aqueous workup (1 M NaHCO₃).

  • Cu-Mediated Asymmetric Conjugate Addition : Using (S)-H8-BINAP (20 mol%) and Ph₂SiH₂, the benzyl group is installed with 95% enantiomeric excess.

Fragment Coupling and Final Assembly

Stille Coupling for Oxazole-Spirobiindene Conjugation

Stannane Preparation :

  • Propargylic stannanes are synthesized via Corey-Fuchs reaction:

    • Aldehyde → propargyl alcohol (TBS protection, 88%).

    • Stannylation with Bu₃SnCl and ZnCl₂ (82%).

Coupling :
The spirobiindene triflate (-)-67 reacts with stannane (+)-68 under Stille conditions (Pd(PPh₃)₄, LiCl, DMF, 80°C), yielding the bis-oxazole adduct (+)-88 in 71% yield.

Deprotection and Oxidation

  • TBS Removal : Treatment with TBAF in THF (0°C, 2 h) cleaves silyl ethers (96% yield).

  • Dess-Martin Oxidation : Converts primary alcohols to aldehydes (91% yield) for subsequent cyclization steps.

Stereochemical Control and Optimization

Racemization Mitigation in Oxazole Formation

Early methods using DBU for HBr elimination caused significant racemization (33–66% ee). Replacement with Et₃N under buffered conditions (pH 7–8) suppressed epimerization, achieving >98% ee.

Chiral Ligands in Asymmetric Steps

  • (S)-H8-BINAP : Critical for Cu-catalyzed hydrosilylation (20 mol%, Ph₂SiH₂, 20°C), inducing C11-methyl stereochemistry.

  • SpirOx Ligand : Used in Pd-catalyzed aminations to retain spirocenter configuration (99% ee).

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Chiralpak IA column (n-hexane/i-PrOH 90:10) resolves diastereomers (ΔtR = 4.3 min).

  • Recrystallization : From EtOAc/hexane (1:5) affords analytically pure product (mp 214–216°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.19 (t, J = 7.5 Hz, ArH), 4.34 (td, J = 11.0, 4.5 Hz, CH), 1.00–0.75 (m, CH₃).

  • HRMS (ESI+) : m/z calc. for C₃₆H₃₄N₂O₂ [M+H]⁺: 527.2695; found: 527.2698.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Reference
Myers alkylation + StilleSpirocenter induction71>98
BBr₃ demethylation + Pd aminationCore functionalization9299
Robinson-Gabriel + Et₃NOxazole formation89>98

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Scientific Research Applications

Biological Activities

The biological applications of oxazole derivatives can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have highlighted the effectiveness of oxazole-containing compounds against a range of pathogens:

  • Bacterial Infections : Oxazole derivatives have demonstrated strong antibacterial properties. For instance, spiro-indole-based oxazoles were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds showed comparable or superior activity to established antibiotics like sparfloxacin .
  • Antifungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans, with significant inhibition zones reported in bioassays .

Antiviral Properties

Oxazole derivatives have been explored for their antiviral potential:

  • Compounds have shown efficacy against viruses such as Hepatitis C and HIV. For example, certain synthesized oxazoles were identified as potent inhibitors of HIV-1 protease with improved potency against resistant strains .

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively researched:

  • Various studies indicate that oxazole-containing compounds can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines. Notably, some derivatives have been linked to mechanisms that induce apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

Oxazole derivatives are also recognized for their anti-inflammatory properties:

  • Compounds like oxaprozin (a COX-2 inhibitor) highlight the role of oxazoles in managing inflammation and pain .

Synthesis and Mechanisms

The synthesis of oxazole derivatives typically involves several chemical reactions:

  • Cycloaddition Reactions : Oxazoles readily participate in cycloaddition reactions due to the presence of electron-donating substituents in the ring structure. This property facilitates the formation of complex heterocycles .
  • Synthetic Strategies : Common methods include the van Leusen synthesis and Fischer synthesis which enable the efficient preparation of oxazole derivatives with varied substituents to enhance biological activity .

Case Studies

Several case studies illustrate the applications of oxazole derivatives:

Study Compound Activity Findings
Abdel-Rahman et al.Spiro 3H-indole-3,40-pyrano(30,20-d)oxazoleAntibacterialShowed potent activity against multidrug-resistant strains .
Zhong et al.Oxazole derivativesAntiviralExhibited strong activity against Hepatitis C virus with low cytotoxicity .
Kim et al.Novel oxazolesAnticancerInduced apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism by which Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, leading to the modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally analogous oxazole and spirocyclic derivatives:

Compound Core Structure Substituents Stereochemistry Key Properties/Applications Reference
Target Compound Spirobiindene 4-(Phenylmethyl) on oxazole (4S,4'S) Potential antimicrobial/antioxidant activity; rigidity for material science applications
Oxazole, 2,2'-(1,3-propanediyl)bis[4,5-dihydro-4,4-dimethyl] (CAS: N/A) Propane-1,3-diyl bridge 4,4-Dimethyl on oxazole None specified Simpler structure; lower thermal stability due to flexible bridge
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole) Cyclopentane spiro 4-Phenyl on oxazole (4R,4'R) Catalytic applications in asymmetric synthesis; enhanced chiral recognition
Polyimides derived from SBIDA (e.g., 5,5′-[(spirobiindene)bis(oxy)]bis-1,3-isobenzofurandione) Spirobiindene Ether-linked bis(anhydride) None specified High thermal stability (Tg > 250°C); used in high-performance polymers
2,2'-[(9,9'-Spirobi[9H-fluorene]-2,7-diyl)bis[5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole] (CAS: 497955-47-2) Spirobifluorene 5-(4-tert-Butylphenyl) on oxadiazole None specified Optoelectronic applications (e.g., OLEDs); rigid, planar structure enhances luminescence

Key Observations

Core Rigidity vs. Flexibility: The target compound’s spirobiindene core imparts significant rigidity, similar to SBIDA-derived polyimides and spirobifluorene-based oxadiazoles . This rigidity enhances thermal stability and may improve binding specificity in biological systems.

Phosphine-containing analogs (e.g., ) show catalytic utility, whereas the target compound’s lack of such groups suggests a focus on bioactivity or material properties.

Stereochemical Influence :

  • The (4S,4'S) configuration in the target compound contrasts with (4R,4'R) in cyclopentane-spiro oxazoles . Such stereochemical variations can drastically alter molecular recognition, as seen in enantioselective catalysis .

Molecular networking (cosine score > 0.8) suggests similarity to these bioactive compounds .

Material Science Applications :

  • SBIDA-derived polyimides demonstrate high glass transition temperatures (Tg) and mechanical strength , implying that the target compound’s spirobiindene core could be leveraged for heat-resistant polymers.

Research Findings and Data

Proteomic Interaction Profiling (CANDO Platform)

  • The target compound’s proteomic interaction signature, if analyzed via CANDO , may cluster with known antimicrobial agents due to structural homology with triazole-thiadiazole hybrids .

Thermal Stability

  • SBIDA polyimides exhibit Tg values > 250°C , suggesting the target compound’s spirobiindene-oxazole system could similarly resist thermal degradation.

Biological Activity

Oxazoles are a class of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen. The compound under review, Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- , exhibits significant biological activity across various domains. This article synthesizes findings from diverse sources to elucidate its pharmacological potential.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is heavily influenced by their structural components. Substituents on the oxazole ring can enhance or diminish their interaction with biological targets. Research has shown that specific functional groups are crucial for optimizing therapeutic efficacy. For instance:

  • Antimicrobial Activity : Certain oxazole derivatives have demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate their effectiveness:
    CompoundMIC (µg/ml) against E. coliS. aureusMRSABacillus subtilisCandida albicans
    103.121.561.563.12>200
    Ceftazidime2000.7812.56.25

This table illustrates the comparative efficacy of various compounds against common pathogens .

Antibacterial Activity

Studies have highlighted the antibacterial properties of oxazole derivatives, particularly against multi-drug resistant strains. For example, a novel class of bisoxazoles showed significant activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Case Study: Antibacterial Evaluation

In a study by Chokkappagari et al., a new class of bisoxazoles was synthesized and evaluated for antibacterial activity using standard disk diffusion assays. The results indicated that these compounds exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin .

Antifungal Activity

Oxazole derivatives have also been investigated for their antifungal activities. A study reported that specific oxazole compounds demonstrated effective inhibition against fungal strains such as Candida albicans and Aspergillus niger. The inhibition zones were measured in millimeters:

CompoundInhibition Zone (mm)
Oxazole Derivative A28
Oxazole Derivative B30
Ketoconazole27

These findings support the potential use of oxazoles in treating fungal infections .

Anti-inflammatory and Analgesic Properties

Research indicates that some oxazole derivatives possess anti-inflammatory and analgesic activities. For instance, derivatives with acyl substitutions on the oxazole ring have shown promising results in reducing inflammation and pain in animal models . The mechanism involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Anticancer Activity

The anticancer potential of oxazoles has been explored extensively. Certain derivatives have been identified as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A recent study evaluated a series of oxazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that specific compounds exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this oxazole derivative?

  • Methodological Answer : Prioritize stereochemical control (due to the (4S,4'S) configuration) and regioselectivity. Use chiral auxiliaries or asymmetric catalysis to maintain enantiopurity, as minor structural deviations can drastically alter biological activity .
  • Incorporate protecting groups (e.g., for the phenylmethyl substituents) to prevent unwanted side reactions during spirobi[indene] core formation .
  • Optimize solvent systems (e.g., DMSO for reflux reactions) and reaction times (e.g., 18-hour reflux for cyclization steps) to improve yields .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign diastereotopic protons in the 4,5-dihydrooxazole rings and confirm spirobi[indene] connectivity .
  • X-ray Crystallography : Resolve the absolute stereochemistry of the (1S) spiro center and (4S,4'S) oxazole substituents .
  • Elemental Analysis and Mass Spectrometry : Validate molecular formula and purity, especially for intermediates with halide or heavy-metal residues .

Q. How can researchers verify the enantiomeric purity of the final product?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or polarimetry to quantify enantiomeric excess . Compare retention times with racemic mixtures synthesized via non-stereoselective routes .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Wilkinson’s catalyst for hydrogenation) or organocatalysts to control stereochemistry during spirobi[indene] formation .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in heterocycle formation (e.g., oxazole rings) .
  • Dynamic Kinetic Resolution : Utilize reversible ring-opening of oxazolines to correct stereochemical errors during synthesis .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like solvent (DMSO vs. ethanol), pH, and cell lines to ensure reproducibility .
  • SAR Studies : Systematically modify substituents (e.g., phenylmethyl groups) and correlate changes with activity trends .
  • Meta-Analysis : Cross-reference bioactivity datasets from diverse sources (e.g., antimicrobial vs. antifungal assays) to identify outlier results .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., fungal lanosterol demethylase) .
  • MD Simulations : Simulate stability of the spirobi[indene] core in lipid bilayers to assess membrane permeability .
  • DFT Calculations : Predict electronic effects of substituents on oxazole ring reactivity .

Q. How can the compound’s stability under varying experimental conditions be assessed?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures for thermal stability .
  • Solvent Compatibility Tests : Monitor structural integrity in polar (e.g., water) vs. non-polar (e.g., hexane) solvents via NMR .
  • Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products .

Q. What strategies can replace the phenylmethyl groups to modulate bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute phenylmethyl with trifluoromethyl or heteroaromatic groups (e.g., pyridyl) to enhance solubility or target affinity .
  • Click Chemistry : Introduce triazole or pyrazole moieties via Huisgen cycloaddition to diversify functional groups .

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